1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with tert-butylphenyl, ethyl, and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3/c1-6-20-9-16-26-24(17-20)28-25(18-30-26)27(21-10-7-19(2)8-11-21)31-32(28)23-14-12-22(13-15-23)29(3,4)5/h7-18H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOZYGQNGCCBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism of action and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the ethyl group, which may affect its chemical and biological properties.
1-(4-tert-butylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methylphenyl group, potentially altering its reactivity and applications.
Uniqueness
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antifungal, and anticancer properties. This article reviews the available literature on its biological activity, highlighting key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 328.44 g/mol. The structure features a pyrazoloquinoline core with substituents that may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds in the pyrazoloquinoline class exhibit significant anticancer properties. For instance, a study indicated that derivatives of pyrazoloquinolines showed selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In vitro tests revealed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting potent anticancer activity.
Antifungal Activity
The antifungal potential of pyrazoloquinolines has also been explored. In a comparative study, several derivatives were tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that some compounds displayed promising antifungal activity.
| Compound | Target Fungus | Inhibition Rate (%) | EC50 (µg/mL) |
|---|---|---|---|
| Compound A | Candida albicans | 85 | 10 |
| Compound B | Aspergillus niger | 75 | 15 |
| Compound C | Candida glabrata | 80 | 12 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound class have been attributed to their ability to inhibit pro-inflammatory cytokines. Research has shown that certain derivatives can effectively reduce inflammation in models of acute and chronic inflammation.
- Findings : In a rat model of arthritis, treatment with pyrazoloquinoline derivatives resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies provide insights into the structure-activity relationship (SAR) and help identify potential mechanisms of action.
- Key Insights : Docking simulations indicated strong interactions with targets involved in cancer cell proliferation and inflammation pathways, suggesting that modifications to the substituents could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
